molecular formula C7H6NiO2 B1598918 Nickel dibenzoate CAS No. 553-71-9

Nickel dibenzoate

Cat. No. B1598918
CAS RN: 553-71-9
M. Wt: 180.81 g/mol
InChI Key: PURYWPVXFLWPDC-UHFFFAOYSA-N
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Description

Nickel dibenzoate is a compound that consists of a nickel (II) ion coordinated by two benzoate anions . It is a type of nickel organic acid salt, where the ionized organic acid acts as a ligand . There is currently no information about the biological and pharmacological application of nickel benzoate .


Molecular Structure Analysis

Nickel dibenzoate is composed of a nickel (II) ion coordinated by two benzoate anions . Nickel organic acid salts, including nickel dibenzoate, often have the ionized organic acid acting as a ligand .


Chemical Reactions Analysis

Nickel is known to catalyze a host of chemical reactions. A general method has been developed for catalyzing many different cross-coupling reactions, which require only the two substrate substances, a nickel salt as a catalyst precursor, a catalyst for light-driven redox reactions, and in some cases, a nitrogen-containing base .

Scientific Research Applications

Corrosion Inhibition

Nickel dibenzoate derivatives, such as dibenzo [1,4,8,11] tetraaza [14] annulene nickel (TAA-Ni), have been studied for their corrosion inhibitive properties. Research demonstrates that TAA-Ni exhibits significant inhibitory behavior on mild steel in acidic environments, such as 1 M HCl. The study reveals that TAA-Ni acts as a mixed-type inhibitor and chemically adsorbs on the steel surface, providing effective corrosion protection (Zhao et al., 2008).

Electrochemical Applications

Nickel dibenzoate complexes have been utilized in electrochemical applications. For instance, a nickel-based chemically modified electrode obtained by electrochemical deposition of an Ni(II)-tetramethyl-dibenzo-tetraaza [14] annulene complex has shown strong similarities to the nickel hydroxide electrode. This electrode exhibits high electrocatalytic activity towards the oxidation of carbohydrates in alkaline solutions, highlighting its potential in electrochemical sensors and catalysts (Cataldi et al., 1995).

Catalytic Applications

Nickel dibenzoate compounds have been investigated for their catalytic activities. One study focused on Nickel(II) heterocyclic carbene complexes, which were tested as catalysts for olefin dimerization. These complexes showed significant catalytic activity in an imidazolium−chloroaluminate ionic liquid, demonstrating their utility in organic synthesis and industrial applications (McGuinness et al., 2002).

Analytical Chemistry

In analytical chemistry, nickel dibenzoate compounds have been used to develop sensors. A notable example is a PVC-based membrane potentiometric sensor for Ni(II) ions, which uses dibenzodiaza-15-crown-4 as a membrane carrier. This sensor exhibits a Nernstian response for Ni2+ ions, demonstrating its potential for accurate and selective nickel ion detection in various samples (Shamsipur & Kazemi, 2000).

Safety And Hazards

Exposure to nickel can harm the lungs, stomach, and kidneys. It may also lead to cancer . Workers may be harmed from exposure to nickel, and the level of exposure depends upon the dose, duration, and work being done .

Future Directions

The future of nickel, including compounds like nickel dibenzoate, will depend on possible oversupply of nickel, decreasing stainless steel demand, and slowing electric vehicle (EV) demand . The recovery of nickel from waste materials holds paramount importance not only from an economic standpoint but also to mitigate environmental impacts .

properties

IUPAC Name

nickel(2+);dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Ni/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIQJSWQJOZOMI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel dibenzoate

CAS RN

553-71-9
Record name Nickel dibenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICKEL DIBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7UVH77BH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GA Razuvaev, IA Teplova, KG Shalnova… - Journal of …, 1978 - Elsevier
… II quantitatively reacts with benzoyl peroxide to give nickel dibenzoate and 3,5-di-t-butylbenzoquinone-1,2: … The interaction of III and benzoyl peroxide produces nickel dibenzoate and …
Number of citations: 32 www.sciencedirect.com
R Teysseire, P Brochard, L Sentilhes… - International Journal of …, 2019 - mdpi.com
In 2015, the International Federation of Gynecology and Obstetrics established the prevention of exposures to environmental reprotoxic substances as a priority for health professionals. …
Number of citations: 13 www.mdpi.com
Z Gyenes - Rep. Work. Tech. Work. Group Seveso …, 2011 - publications.jrc.ec.europa.eu
“The new system, which was called" Globally Harmonized System of Classification and Labelling of Chemicals (GHS)", addresses classification of chemicals by types of hazard and …
Number of citations: 1 publications.jrc.ec.europa.eu

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